7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol - 220835-17-6

7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Catalog Number: EVT-1774930
CAS Number: 220835-17-6
Molecular Formula: C19H15N3O2
Molecular Weight: 317.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anti-cancer agent: Given the prevalence of pyrrolo[2,3-d]pyrimidines as antimitotic agents [], this compound could be investigated for potential antitumor activity.
  • Antimicrobial agent: Some pyrrolo[2,3-d]pyrimidine derivatives have demonstrated promising antimicrobial activities []. This compound could be explored for its potential to target microbial growth and infection.
  • Anti-inflammatory agent: The pyrrolo[2,3-d]pyrimidine scaffold has been explored for its potential anti-inflammatory effects []. This compound could be evaluated for its ability to modulate inflammatory pathways.

Acyclo-7-desazaguanosine (2)

  • Compound Description: A structural analog of the antiviral drug acycloguanosine (1). It is expected to be phosphorylated by thymidine kinases due to its identical side chain compared with acycloguanosine, potentially leading to antiviral activity. []
  • Relevance: Both acyclo-7-desazaguanosine and 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one are purine nucleoside analogs, sharing a similar core structure but with different substituents and modifications. []

2,4-Diamino-5-(anilinomethyl)pyrrolo[2,3-d]pyrimidines (1-8)

  • Compound Description: Eight novel, nonclassical antifolates with varying substituents on the anilinomethyl group at position 5 of the pyrrolo[2,3-d]pyrimidine core. These compounds exhibited selective inhibition of Toxoplasma gondii dihydrofolate reductase (tgDHFR) compared to rat liver DHFR. []
  • Relevance: These compounds share the pyrrolo[2,3-d]pyrimidine scaffold with 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one. The variations in substituents at position 5 highlight the structure-activity relationship studies conducted within this chemical class. []

N-[4-[N-[(2,4-Diaminopyrrolo[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid (9)

  • Compound Description: A classical antifolate analog designed as a dihydrofolate reductase (DHFR) inhibitor and antitumor agent. It showed comparable inhibitory activity to methotrexate against human leukemia and squamous cell carcinoma cell lines. []
  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one. The presence of the glutamic acid moiety is a characteristic feature of classical antifolates, distinguishing it from the nonclassical analogs mentioned above. []

N4-Phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines (8-15)

  • Compound Description: A series of compounds synthesized as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. These compounds feature various substitutions in the phenyl ring of the 4-anilino moiety. Compounds 8, 10, and 14 exhibited potent VEGFR-2 inhibitory activity, surpassing the standard semaxanib. []
  • Relevance: These compounds belong to the same pyrrolo[2,3-d]pyrimidine class as 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, with modifications at the 2,4,6, and 7 positions. []

N4-Phenylsubstituted-6-phenylmethylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines (16-20)

  • Compound Description: Five compounds synthesized to investigate the importance of the 2-NH2 group for multiple receptor tyrosine kinase (RTK) inhibition. These compounds lack the 2-NH2 group present in the previous series (8-15). []
  • Relevance: These analogs are structurally similar to 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, providing insights into the structure-activity relationship by examining the impact of removing the 2-amino group on biological activity. []

2-Hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one (9d)

  • Compound Description: This pyridopyrimidine derivative emerged as a potent and selective COX-2 inhibitor, demonstrating significant anti-inflammatory activity in a carrageenan-induced paw edema model with a favorable gastroprotective profile. []
  • Relevance: Although 9d is a pyridopyrimidine, its structural similarity to 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, particularly the presence of the 4-methoxyphenyl and phenyl substituents, suggests a potential overlap in their biological targets or mechanisms of action. []

7-Benzyl-4-methyl-5-[(2-substituted phenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amines

  • Compound Description: This series of compounds exhibits antimitotic and antitumor activities against both sensitive and resistant tumor cells. These agents bind to tubulin at a distinct site from other antimitotic agents (colchicine, vinca alkaloids, paclitaxel). []
  • Relevance: These compounds share the pyrrolo[2,3-d]pyrimidine core with 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, highlighting the versatility of this scaffold for targeting different biological pathways, in this case, tubulin polymerization, crucial for cell division. []

Properties

CAS Number

220835-17-6

Product Name

7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

IUPAC Name

7-(4-methoxyphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

InChI

InChI=1S/C19H15N3O2/c1-24-15-9-7-14(8-10-15)22-11-16(13-5-3-2-4-6-13)17-18(22)20-12-21-19(17)23/h2-12H,1H3,(H,20,21,23)

InChI Key

VAOBJTRTUSWVKW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.